(4-Methoxynaphthalen-2-yl)methanamine is an organic compound characterized by its molecular formula . This compound is a derivative of naphthalene, featuring both a methoxy group (-OCH₃) and an amine group (-NH₂) attached to the naphthalene ring. It is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound's IUPAC name reflects its structural components, emphasizing the methoxy and amine functionalities that influence its reactivity and interactions in chemical processes.
The synthesis of (4-Methoxynaphthalen-2-yl)methanamine typically involves a few key methodologies:
The synthetic routes generally require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Industrial production methods remain less documented, but they are likely to adapt similar synthetic strategies with enhancements for scalability.
The molecular structure of (4-Methoxynaphthalen-2-yl)methanamine can be described using various chemical notation systems:
InChI=1S/C12H13NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3
MVSIPTYMTCLWAS-UHFFFAOYSA-N
COC1=CC(=CC2=CC=CC=C21)CN
These notations provide insight into the connectivity of atoms within the molecule and allow for computational modeling and visualization.
The molecular weight of (4-Methoxynaphthalen-2-yl)methanamine is approximately . The compound's structure features a fused bicyclic system typical of naphthalene derivatives, which contributes to its chemical properties and reactivity.
(4-Methoxynaphthalen-2-yl)methanamine can participate in several types of chemical reactions:
Each reaction type requires specific conditions to ensure optimal conversion rates and selectivity towards desired products. For example, oxidation reactions may require controlled temperatures to prevent overoxidation or degradation of sensitive functional groups.
The physical properties of (4-Methoxynaphthalen-2-yl)methanamine include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties influence its behavior in various applications and reactions .
(4-Methoxynaphthalen-2-yl)methanamine has several notable applications:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8